molecular formula C16H16N2O4 B14378514 2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid CAS No. 90183-48-5

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid

Cat. No.: B14378514
CAS No.: 90183-48-5
M. Wt: 300.31 g/mol
InChI Key: KLXTUSPSTXLADL-UHFFFAOYSA-N
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Description

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid is a chemical compound with a complex structure that includes an ethoxy group, a pyridinylmethyl group, and a carbamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzoic acid core: Starting with a suitable benzoic acid derivative, the ethoxy group is introduced through an etherification reaction.

    Introduction of the pyridinylmethyl group: This step involves the reaction of the benzoic acid derivative with a pyridinylmethyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid core or the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reactant in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxybenzoic acid: Lacks the pyridinylmethyl and carbamoyl groups, making it less complex.

    5-{[(Pyridin-3-yl)methyl]carbamoyl}benzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.

    2-Ethoxy-5-methylbenzoic acid: Contains a methyl group instead of the carbamoyl group, leading to different chemical properties.

Properties

CAS No.

90183-48-5

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-ethoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoic acid

InChI

InChI=1S/C16H16N2O4/c1-2-22-14-6-5-12(8-13(14)16(20)21)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19)(H,20,21)

InChI Key

KLXTUSPSTXLADL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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